Higher Computed Lipophilicity (XLogP3-AA = 2.1) Distinguishes the Target Compound from Primary‑Amine and Non‑Fluorinated Analogs
The target compound exhibits an XLogP3-AA value of 2.1, which is 0.5 log units higher than that of its direct primary‑amine analog (3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine, XLogP3-AA = 1.6) and 0.9 log units higher than the non‑fluorinated dimethyl‑pyrazole analog (XLogP3-AA = 1.2) [1][2][3]. This increase in lipophilicity is driven by the combination of the N‑methyl substitution and the 2‑fluorophenyl moiety and is expected to enhance passive membrane permeability relative to the comparators.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | Primary-amine analog: 1.6; Dimethyl-pyrazole analog: 1.2 |
| Quantified Difference | +0.5 log units vs primary-amine analog; +0.9 log units vs dimethyl-pyrazole analog |
| Conditions | XLogP3-AA computed by PubChem (XLogP3 3.0 algorithm) |
Why This Matters
Higher lipophilicity directly influences compound partitioning into lipid bilayers and organic solvents, making the target compound preferable for projects where increased membrane permeability or improved extraction efficiency is desired.
- [1] PubChem Compound Summary for CID 122240596, (3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 122240595, 3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine. National Center for Biotechnology Information (2025). View Source
- [3] PubChem Compound Summary for CID 28063294, 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine. National Center for Biotechnology Information (2025). View Source
